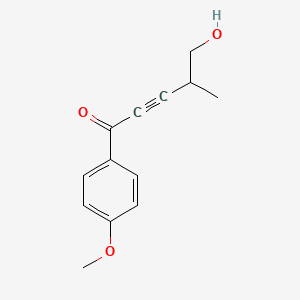
acetic acid;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide is a chemical compound with the molecular formula C9H15NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an acetic acid moiety and a prop-2-enamide group substituted with a 2-methyl-4-oxopentan-2-yl group .
Vorbereitungsmethoden
The synthesis of acetic acid;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide typically involves the reaction of acetic acid with N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide. This reaction is usually carried out under controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Acetic acid;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Acetic acid;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: This compound is utilized in biochemical studies and as a building block for more complex molecules.
Industry: It is used in the production of coatings, adhesives, and other industrial products
Wirkmechanismus
The mechanism of action of acetic acid;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Acetic acid;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide can be compared with similar compounds such as diacetone acrylamide and other acrylamide derivatives. These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties .
Similar Compounds
- Diacetone acrylamide
- N-(2-methyl-4-oxopentan-2-yl)acrylamide
- N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide derivatives
Eigenschaften
CAS-Nummer |
630410-06-9 |
|---|---|
Molekularformel |
C11H19NO4 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
acetic acid;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C9H15NO2.C2H4O2/c1-5-8(12)10-9(3,4)6-7(2)11;1-2(3)4/h5H,1,6H2,2-4H3,(H,10,12);1H3,(H,3,4) |
InChI-Schlüssel |
PIWMSLFKZVDVFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C)(C)NC(=O)C=C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate](/img/structure/B14208329.png)
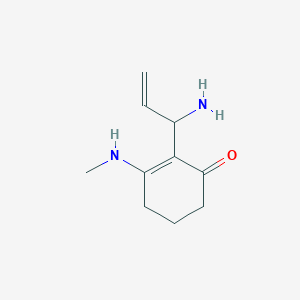
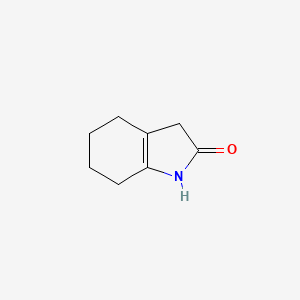
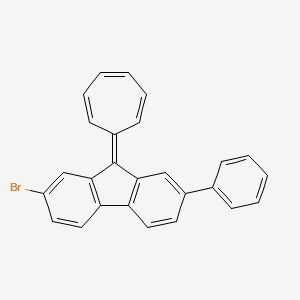
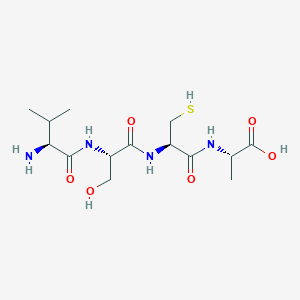
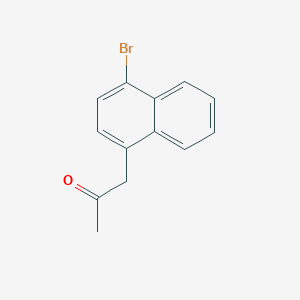
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
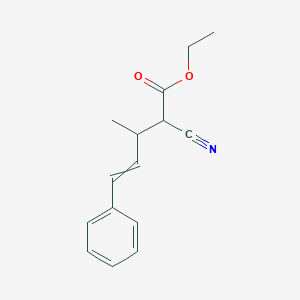
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)
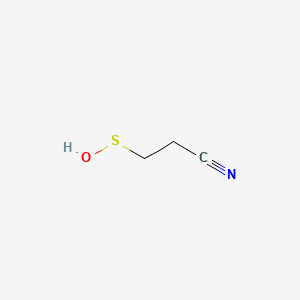
![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
